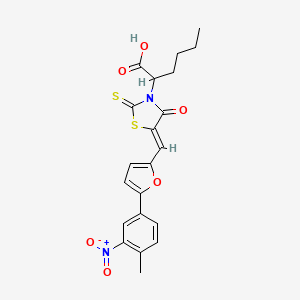
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C21H20N2O6S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.
1. Synthesis and Structure
The synthesis of this compound involves the condensation of a furan derivative with a thiazolidinone core. The structural configuration is crucial for its biological activity, with the thiazolidinone ring contributing to its interaction with biological targets.
2. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.02 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (Breast Cancer) | 15.24 | Inhibition of DNA biosynthesis |
| A549 (Lung Cancer) | 7.00 | Microtubule stabilization |
| HL-60 (Leukemia) | 2.66 | Caspase-independent apoptosis |
The compound exhibited significant cytotoxicity across multiple cancer cell lines, with IC50 values indicating potent activity against breast and lung cancers .
The mechanisms underlying the anticancer effects of this compound include:
Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. For instance, studies indicated that it activates caspases 8 and 9, leading to programmed cell death .
Inhibition of DNA Synthesis: Research has demonstrated that the compound inhibits DNA biosynthesis by interfering with thymidine incorporation, which is critical for cancer cell proliferation .
Microtubule Stabilization: Similar to known chemotherapeutic agents, this compound promotes microtubule assembly, disrupting normal mitotic processes in cancer cells .
4. Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical settings:
- Breast Cancer Models: In vitro studies using MCF-7 and MDA-MB-231 cell lines revealed that the compound significantly reduced cell viability while sparing normal fibroblast cells, highlighting its selective toxicity towards cancer cells .
- Leukemia Treatment: The compound was effective against HL-60 leukemia cells, demonstrating an IC50 value lower than many existing treatments, suggesting potential as a new therapeutic agent for hematological malignancies .
5. Broader Biological Activities
Beyond anticancer properties, thiazolidinone derivatives like this compound have shown promise in other areas:
Antimicrobial Activity: Some derivatives exhibit antibacterial and antifungal properties, outperforming traditional antibiotics against resistant strains .
Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory activity, which may complement its anticancer effects by reducing tumor-associated inflammation .
属性
IUPAC Name |
2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-3-4-5-15(20(25)26)22-19(24)18(31-21(22)30)11-14-8-9-17(29-14)13-7-6-12(2)16(10-13)23(27)28/h6-11,15H,3-5H2,1-2H3,(H,25,26)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJDNVCADYHHGG-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














